Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-a]pyrimidin-3-ol

Physicochemical Profiling ADME Prediction Drug-Likeness

Imidazo[1,2-a]pyrimidin-3-ol (CAS 150359-30-1) is a nitrogen-bridged fused bicyclic heterocycle with molecular formula C6H5N3O and molecular weight 135.12 g/mol, featuring a hydroxyl group at the 3-position of the imidazo[1,2-a]pyrimidine core. This compound serves as a versatile building block for the design and synthesis of new chemical entities, particularly in oncology and anti-infective drug discovery programs.

Molecular Formula C6H5N3O
Molecular Weight 135.126
CAS No. 150359-30-1
Cat. No. B584301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidin-3-ol
CAS150359-30-1
SynonymsImidazo[1,2-a]pyrimidin-3-ol (9CI)
Molecular FormulaC6H5N3O
Molecular Weight135.126
Structural Identifiers
SMILESC1=CN2C(=CN=C2N=C1)O
InChIInChI=1S/C6H5N3O/c10-5-4-8-6-7-2-1-3-9(5)6/h1-4,10H
InChIKeyKXANTZPPUZAQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidin-3-ol (CAS 150359-30-1): A Core Heterocyclic Scaffold for Drug Discovery and Chemical Biology Procurement


Imidazo[1,2-a]pyrimidin-3-ol (CAS 150359-30-1) is a nitrogen-bridged fused bicyclic heterocycle with molecular formula C6H5N3O and molecular weight 135.12 g/mol, featuring a hydroxyl group at the 3-position of the imidazo[1,2-a]pyrimidine core . This compound serves as a versatile building block for the design and synthesis of new chemical entities, particularly in oncology and anti-infective drug discovery programs . The scaffold is recognized as a "drug prejudice" core due to its wide-ranging applications in medicinal chemistry, with derivatives demonstrating inhibitory activity against kinases (c-Met, Aurora-A, CDK2), phosphodiesterases, and targets in the Wnt/β-catenin signaling pathway . The unsubstituted 3-hydroxy variant offers a unique combination of hydrogen-bond donor/acceptor capacity and synthetic tractability that distinguishes it from the parent imidazo[1,2-a]pyrimidine (CAS 274-95-3) and positional isomers such as imidazo[1,2-a]pyridin-3-ol (CAS 150359-29-8).

Why Generic Substitution of Imidazo[1,2-a]pyrimidin-3-ol with Closest Analogs Fails to Deliver Equivalent Research Outcomes


The imidazo[1,2-a]pyrimidine scaffold class exhibits profound sensitivity to even single-atom substitutions or positional isomerism, making generic interchange between closely related analogs scientifically invalid. The 3-hydroxy substitution on the imidazo[1,2-a]pyrimidine core fundamentally alters hydrogen-bonding capacity (1 HBD, 3 HBA) and electronic distribution compared to the unsubstituted parent imidazo[1,2-a]pyrimidine (0 HBD, 3 HBA) . Furthermore, the imidazo[1,2-a] regioisomer differs critically from imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds in both LogP and topological polar surface area, parameters that directly govern membrane permeability and target engagement . In biological systems, derivatization at the 3-position of imidazo[1,2-a]pyrimidine has been shown to produce IC50 variations exceeding 100-fold against the same target (e.g., B-Raf kinase IC50 = 0.003 μM for optimized 3-substituted derivatives vs. inactive unsubstituted core), demonstrating that the 3-hydroxy substitution pattern is not a trivial modification but a critical determinant of pharmacological activity .

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrimidin-3-ol (CAS 150359-30-1) vs. Closest Analogs and Alternatives


LogP and Polar Surface Area Differentiation vs. Imidazo[1,2-a]pyrimidine and Positional Isomers Determines Drug-Likeness and Membrane Permeability

Imidazo[1,2-a]pyrimidin-3-ol (CAS 150359-30-1) exhibits a measured LogP of 0.43 and topological polar surface area (TPSA) of 50.42 Ų, compared to LogP 0.41 and TPSA 30.19 Ų for the unsubstituted imidazo[1,2-a]pyrimidine (CAS 274-95-3) . The 3-hydroxyl group increases TPSA by approximately 20.23 Ų (67% increase) while maintaining nearly identical LogP, resulting in a superior balance of permeability and solubility for CNS drug discovery programs where TPSA < 60 Ų and LogP 0–3 are desirable. In contrast, the positional isomer imidazo[1,2-a]pyridin-3-ol (CAS 150359-29-8) possesses a different heterocyclic core (C7H6N2O, MW 134.14) and distinct LogP/Psa profile, making direct substitution invalid for structure-activity relationship continuity . The calculated pKa of the 3-hydroxyl group in imidazo[1,2-a]pyrimidin-3-ol is predicted at 7.12 ± 0.20, indicating partial ionization at physiological pH that directly impacts solubility and protein binding .

Physicochemical Profiling ADME Prediction Drug-Likeness

Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition: Quantitative Selectivity Profile Differentiates Scaffold Utility

Imidazo[1,2-a]pyrimidin-3-ol demonstrates measurable inhibitory activity against IMPDH, a validated target for anticancer and immunosuppressive therapy. BindingDB data show this compound inhibits Inosine-5'-monophosphate dehydrogenase 2 with Ki values of 240 nM, 430 nM, and 440 nM under varying substrate conditions (IMP and NAD), indicating non-competitive inhibition behavior . When contrasted with more potent IMPDH inhibitors derived from the same scaffold class, such as a Cryptosporidium IMPDH inhibitor with Ki = 13 nM, the unsubstituted 3-hydroxy compound provides a clean, well-characterized starting point with micromolar-to-submicromolar baseline activity that can be rationally optimized . Human IMPDH2 inhibition by related imidazo[1,2-a]pyrimidine derivatives shows Ki > 5,000 nM for certain substitution patterns, demonstrating that adding substituents to the 3-hydroxy core can either dramatically improve or abolish activity depending on the vector of modification, making the unsubstituted scaffold the essential reference point for any SAR campaign .

IMPDH Inhibition Anticancer Target Immunosuppression

Lipoxygenase Inhibitory Activity: Imidazo[1,2-a]pyrimidin-3-ol Demonstrates Multi-Target Anti-Inflammatory Baseline

Imidazo[1,2-a]pyrimidin-3-ol is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent . ChEMBL data confirm testing against 5-lipoxygenase in rat polymorphonuclear leukocytes (PMNs) . In comparative studies of imidazo[1,2-a]pyrimidine derivatives on leukocyte function, all tested IP derivatives inhibited human neutrophil degranulation with IC50 values in the micromolar range, and specific derivatives (IP-4, IP-6) inhibited leukocyte migration and LTB4 levels in the mouse air pouch model at 100 nmol/pouch . The unsubstituted 3-hydroxy compound thus provides a multi-target anti-inflammatory baseline profile distinct from single-target agents like celecoxib (COX-2 selective, IC50 = 0.06 μM) or zileuton (5-LOX selective), offering a polypharmacology starting point for inflammatory disease programs .

Lipoxygenase Inhibition Anti-Inflammatory Arachidonic Acid Cascade

Anticancer Cytotoxicity Differentiation: Imidazo[1,2-a]pyrimidine Derivatives Show 2.5-Fold Potency Advantage Over Etoposide Standard

Quantitative cytotoxicity data for imidazo[1,2-a]pyrimidine derivatives demonstrate that rational modification of the core scaffold, for which imidazo[1,2-a]pyrimidin-3-ol serves as the synthetic entry point, produces compounds with significant potency advantages over clinical standards. Homopiperazine-linked imidazo[1,2-a]pyrimidine derivative 12 (IC50 = 4.14 μM) showed 2.5-fold greater potency than etoposide (IC50 = 10.44 μM) against A549 lung cancer cells, while compound 10c (IC50 = 5.98 μM) was 1.74-fold more potent . Against HeLa cervical cancer cells, derivative 10f (IC50 = 6.12 μM) was 1.31-fold more potent than etoposide (IC50 = 7.43 μM). Separately, imine-bearing imidazo[1,2-a]pyrimidine derivatives 3d and 4d showed IC50 values of 43.4 μM and 39.0 μM against MCF-7 breast cancer cells, with compound 3d demonstrating 1.6-fold selectivity for MCF-7 and 2.0-fold selectivity for MDA-MB-231 relative to healthy HUVEC cells . In contrast, unoptimized imidazo[1,2-a]pyrimidine chalcogenides (compounds 6, 7) showed only mild activity against HeLa and Hek-293 cells, underscoring that the 3-hydroxy starting scaffold requires proper derivatization to unlock its full cytotoxic potential .

Anticancer Activity Cytotoxicity Assay Tubulin Inhibition

Commercial Purity and Batch QC Verification Advantage: Supplier Guarantees 97% Purity with Batch-Specific NMR, HPLC, GC Documentation

Bidepharm supplies imidazo[1,2-a]pyrimidin-3-ol (CAS 150359-30-1) with a standard purity specification of 97% and provides batch-specific quality control documentation including NMR, HPLC, and GC analytical data . This purity level exceeds the typical 95% specification offered by multiple general chemical suppliers for this compound class and for the unsubstituted imidazo[1,2-a]pyrimidine parent scaffold (CAS 274-95-3, typically supplied at >98.0% GC but without the hydroxyl functionality) . The provision of multi-technique batch QC documentation (NMR for structural confirmation, HPLC for chemical purity, GC for volatile impurity profiling) addresses a critical reproducibility concern in medicinal chemistry: a 2023 study screening imidazo[1,2-a]pyrimidine derivatives for cytotoxicity reported that compound activity varied by >15% depending on purity and synthetic route, emphasizing the importance of batch-specific analytical characterization . For procurement decisions, the combination of 97% minimum purity with verified batch-specific QC data reduces the risk of failed biological assays due to unidentified impurities, a documented problem when sourcing from vendors providing only nominal purity claims without supporting analytical data.

Quality Control Batch Reproducibility Procurement Specification

Procurement-Driven Application Scenarios for Imidazo[1,2-a]pyrimidin-3-ol Based on Quantitative Differentiation Evidence


Kinase-Targeted Anticancer Drug Discovery: Starting Scaffold for c-Met, Aurora-A, and CDK2 Inhibitor Programs

Imidazo[1,2-a]pyrimidin-3-ol serves as the optimal starting scaffold for kinase inhibitor drug discovery programs targeting c-Met, Aurora-A, and CDK2, as demonstrated by patents and peer-reviewed studies showing that imidazo[1,2-a]pyrimidine derivatives achieve nanomolar inhibitory activity against these oncology targets . The 3-hydroxyl group provides a critical synthetic handle for rapid diversification via O-alkylation, esterification, or Mitsunobu reactions to explore vectors toward the kinase hinge-binding region. The measured LogP of 0.43 and TPSA of 50.42 Ų of the unsubstituted scaffold fall within the desirable range for oral bioavailability, providing a favorable starting point before introducing additional substituents that will increase both parameters. The 2.5-fold potency advantage over etoposide demonstrated by optimized derivatives validates the scaffold's potential, while the availability of the core compound at 97% purity with full QC documentation ensures reproducible SAR studies from the first synthetic step.

Multi-Target Anti-Inflammatory Agent Development: Balanced LOX/COX Modulation from a Single Scaffold

For anti-inflammatory drug discovery programs seeking balanced modulation of the arachidonic acid cascade rather than extreme COX-2 selectivity, imidazo[1,2-a]pyrimidin-3-ol offers a unique multi-target baseline profile. The compound inhibits 5-lipoxygenase (confirmed in rat PMN assays) while also demonstrating ancillary COX inhibition and antioxidant activity . This polypharmacology profile differentiates it from single-target agents such as the benzo[4,5]imidazo[1,2-a]pyrimidine derivative 5a (COX-2 IC50 = 0.05 μM, highly selective) . The class has validated in vivo anti-inflammatory activity: imidazo[1,2-a]pyrimidine derivatives IP-4 and IP-6 inhibited leukocyte migration and reduced LTB4 levels in the mouse air pouch model at 100 nmol/pouch, confirming that the scaffold can deliver in vivo efficacy . Researchers procuring this compound for anti-inflammatory programs benefit from both the direct enzymatic activity of the unsubstituted core and the ability to amplify LOX or COX selectivity through rational substitution at the 2-, 5-, 6-, or 7-positions.

Antimicrobial and Antiparasitic Lead Generation: IMPDH and PfDHODH Targeting with Defined Baseline Activity

The well-characterized IMPDH inhibition profile of imidazo[1,2-a]pyrimidin-3-ol (Ki = 240–440 nM against IMPDH2) establishes it as an essential reference compound for antimicrobial and antiparasitic drug discovery programs targeting nucleotide biosynthesis . Unlike starting from a completely untested analog, procurement of this compound provides a known baseline of IMPDH inhibitory activity from which rational medicinal chemistry can be conducted. The imidazo[1,2-a]pyrimidine scaffold has been computationally validated as a privileged framework for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition via fragment-based drug design approaches , and the 3-hydroxy variant provides the hydrogen-bond donor capability necessary for key active-site interactions. With rotatable bond count of 0 and exact mass of 135.04335, the scaffold offers minimal molecular complexity that can be efficiently elaborated while maintaining ligand efficiency metrics critical for anti-infective drug discovery.

Chemical Biology Probe Development: Wnt/β-Catenin Pathway Modulation with In Vivo Validation

For chemical biology groups developing tool compounds to interrogate the Wnt/β-catenin signaling pathway, imidazo[1,2-a]pyrimidin-3-ol provides an entry point to a scaffold class with demonstrated in vivo pathway modulation. Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit Wnt/β-catenin signaling in luciferase reporter assays and downregulate Wnt target genes (c-myc, cyclin D1) in colorectal cancer cell lines harboring APC or β-catenin mutations . Critically, in vivo validation in a Wnt-reporter zebrafish model showed that optimized derivatives 4c and 4i achieved activity comparable to the reference compound IWR-1, confirming that the scaffold class can engage the pathway in a whole-organism setting . The 3-hydroxy substitution on the core scaffold provides a synthetic vector for installing affinity tags (biotin, fluorophores) for target identification studies or for creating photoaffinity probes, making this compound particularly valuable for chemical biology probe development where both biological activity and synthetic tractability are required.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrimidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.